Phosphinic acid, (m-nitrophenyl)phenyl-
Description
Overview of Phosphinic Acids and their Significance in Chemical Research
Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus. wikipedia.org Within this domain, phosphinic acids represent a significant class of compounds. nih.gov A phosphinic acid is a phosphorus oxoacid characterized by a pentavalent phosphorus atom covalently bonded to a hydroxyl group (-OH), a doubly bonded oxygen atom (P=O), and two organic substituents (R groups) directly attached to the phosphorus atom via P-C bonds. Their general formula is R₂PO₂H. wikipedia.org The phosphorus center in these molecules typically exhibits a tetrahedral geometry. wikipedia.org
Phosphinic acids and their derivatives, known as phosphinates, have found diverse applications across various sectors of chemical research and industry. They are recognized for their utility as:
Extractants in Hydrometallurgy: Dialkylphosphinic acids are commercially used for the extraction and separation of metals from ores, particularly in the purification of rare earth elements. wikipedia.orgresearchgate.net
Chemical Intermediates: These compounds serve as valuable precursors and building blocks in the synthesis of more complex organophosphorus molecules, including bioactive compounds and ligands for catalysis. nih.gov
Catalysts and Additives: In organic synthesis, phosphinic acid can act as a catalyst in polymerization, polycondensation, and esterification reactions.
Reducing Agents: A notable application in organic chemistry is the use of phosphinic acid to reduce arenediazonium salts, a key step in certain synthetic pathways.
Material Science Building Blocks: The phosphinic acid group is used to create ligands for the construction of coordination polymers and metal-organic frameworks (MOFs), materials with tunable properties for applications in storage, separation, and catalysis. researchgate.net
The significance of phosphinic acids stems from the tunability of their properties. By altering the two organic substituents directly attached to the phosphorus atom, researchers can modify the steric and electronic characteristics of the molecule, influencing its acidity, coordination behavior, and reactivity. researchgate.net
Structural Framework of Phosphinic acid, (m-nitrophenyl)phenyl- and its Position in the Class of Aromatic Phosphinic Acids
Phosphinic acid, (m-nitrophenyl)phenyl- falls under the sub-category of aromatic phosphinic acids, specifically diarylphosphinic acids, as it has two aryl groups directly bonded to the central phosphorus atom. Its structure is further defined as unsymmetrical because the two aryl groups are not identical.
The molecular structure consists of:
A central pentavalent phosphorus atom.
A phosphoryl group (P=O).
A hydroxyl group (-OH).
A phenyl group (-C₆H₅).
A meta-nitrophenyl group (-C₆H₄NO₂), where the nitro group is at the 3-position of the phenyl ring.
This specific arrangement of a simple phenyl ring and an electron-withdrawing nitrophenyl ring creates an electronic imbalance across the molecule, which is a key feature of unsymmetrical diarylphosphinic acids. This asymmetry distinguishes it from symmetrical counterparts like diphenylphosphinic acid and is central to its academic interest.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀NO₄P | uni.luchemspider.com |
| Compound Name | (3-nitrophenyl)-phenylphosphinic acid | uni.lu |
| Synonyms | (m-Nitrophenyl)phenylphosphinic acid | chemspider.com |
| Monoisotopic Mass | 263.03476 Da | uni.lu |
| InChIKey | UKIKDEACDJBUSB-UHFFFAOYSA-N | uni.lu |
Research Landscape and Fundamental Academic Interests in Unsymmetrical Diarylphosphinic Acid Systems
The fundamental academic interest in unsymmetrical diarylphosphinic acids like (m-nitrophenyl)phenyl-phosphinic acid is driven by the unique chemical and physical properties imparted by their asymmetric nature. The ability to have two different aryl groups allows for fine-tuning of the molecule's electronic and steric environment, which is not possible with symmetrical diaryl, dialkyl, or monoaryl phosphinic acids. researchgate.net
Key areas of research interest include:
Mimicking Transition States: The tetrahedral geometry of the phosphinate group is structurally similar to the tetrahedral intermediate formed during the hydrolysis of amides and esters. Unsymmetrical diarylphosphinic acids have been synthesized as stable mimics of these high-energy transition states. This application is particularly relevant in the field of immunology, where these molecules are used as hapsens to elicit catalytic antibodies (abzymes) capable of performing specific hydrolytic reactions. ox.ac.uk The different electronic properties of the two aryl groups can be designed to further refine this mimicry. ox.ac.uk
Ligand Development: The steric hindrance and electronic character of the aryl groups can be precisely controlled, making these compounds versatile ligands in coordination chemistry. The properties of phosphinates fall between those of carboxylates and phosphonates, offering a unique combination of binding strength and coordination modes with various metal ions. researchgate.net This has led to their use in creating novel catalysts and functional materials.
Advanced Synthesis Methods: The synthesis of unsymmetrical diarylphosphinic acids presents a greater challenge than their symmetrical counterparts. This has spurred the development of advanced synthetic methodologies. Palladium-catalyzed cross-coupling reactions, for instance, have become a key strategy for selectively forming the two different P-C aryl bonds required for these structures. ox.ac.ukresearchgate.net
The research landscape for these compounds is focused on leveraging their tailored asymmetry to achieve specific functions, whether it be for biomimetic catalysis, the development of new materials with precise properties, or as challenging targets for novel synthetic strategies.
Structure
3D Structure
Properties
CAS No. |
5435-77-8 |
|---|---|
Molecular Formula |
C12H10NO4P |
Molecular Weight |
263.19 g/mol |
IUPAC Name |
(3-nitrophenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C12H10NO4P/c14-13(15)10-5-4-8-12(9-10)18(16,17)11-6-2-1-3-7-11/h1-9H,(H,16,17) |
InChI Key |
UKIKDEACDJBUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Elucidation of Reaction Chemistry and Mechanistic Pathways Involving Phosphinic Acid, M Nitrophenyl Phenyl
Fundamental Reactivity Patterns of the Phosphinic Acid Moiety
The phosphinic acid moiety, characterized by the R₂P(O)OH functional group, exhibits a unique reactivity profile dominated by the phosphorus-hydrogen (P-H) bond and the acidic P-OH group. Unlike carboxylic acids, phosphinic acids are monoprotic, with the hydrogen atom attached to oxygen being the acidic proton. The phosphorus atom in phosphinic acids is tetracoordinate and pentavalent, typically adopting a distorted tetrahedral geometry. nih.gov
A key aspect of the reactivity of phosphinic acids is the tautomeric equilibrium between the more stable tetracoordinate phosphinic acid form (R₂P(O)OH) and the trivalent phosphonous acid form (R₂P(OH)₂). nih.govtandfonline.com Although the equilibrium strongly favors the tetracoordinate species, the trivalent tautomer is believed to be the reactive species in certain reactions, particularly those involving nucleophilic attack by the phosphorus atom. nih.gov The substituents attached to the phosphorus atom significantly influence this equilibrium; electron-withdrawing groups tend to favor the trivalent form, while electron-donating groups shift the equilibrium towards the pentavalent form. nih.gov
The P-H bond in monosubstituted phosphinic acids (RHP(O)OH) is also a site of reactivity, participating in reactions such as additions to alkenes and alkynes. organic-chemistry.org However, for disubstituted phosphinic acids like (m-nitrophenyl)phenylphosphinic acid, the primary reactive sites are the P-OH group and the phosphorus center itself. The reactivity of the phosphinic acid moiety is also characterized by its ability to act as a ligand for metal ions and its use as a precursor in the synthesis of various organophosphorus compounds, including esters and amides. ontosight.ai
Reaction Mechanisms of Derivatization: Esterification and Amidation of Phosphinic Acids
The derivatization of phosphinic acids into esters and amides is a fundamental transformation in organophosphorus chemistry. These reactions typically proceed via activation of the phosphinic acid followed by nucleophilic attack.
Esterification: The esterification of phosphinic acids can be achieved through several methods. nih.govacs.org One common approach involves the reaction of the phosphinic acid with an alcohol in the presence of a coupling agent, such as a carbodiimide (B86325). acs.org The mechanism involves the activation of the phosphinic acid by the carbodiimide to form a reactive intermediate, which is then susceptible to nucleophilic attack by the alcohol.
Alternatively, esterification can be accomplished by reaction with orthoesters. nih.govresearchgate.net At lower temperatures, monoesters can be formed selectively through an intermediate. At higher temperatures, this intermediate can lead to the formation of diesters or pyrophosphonates, which can then also be converted to the diester. nih.govresearchgate.net Microwave-assisted direct esterification of phosphinic acids with alcohols has also been reported as an efficient method. mdpi.com
Amidation: The formation of phosphinic amides can be achieved by reacting the corresponding phosphinic chloride with an amine. This reaction proceeds through a nucleophilic substitution mechanism where the amine attacks the electrophilic phosphorus atom of the phosphinic chloride, leading to the displacement of the chloride leaving group. Another route to phosphinic amides is the aminolysis of phosphinate esters, which involves the nucleophilic attack of an amine on the phosphorus center of the ester. researchgate.net This reaction can be catalyzed and may proceed through a pentacoordinate intermediate. researchgate.net
The general mechanisms for these derivatizations are summarized in the table below.
| Reaction | Reagents | General Mechanism | Intermediate |
| Esterification | Phosphinic acid, Alcohol, Coupling Agent (e.g., DCC) | Activation of P-OH, Nucleophilic attack by alcohol | Activated phosphinic acid-DCC adduct |
| Esterification | Phosphinic acid, Orthoester | Nucleophilic attack on orthoester, Elimination | 1,1-diethoxyethyl ester of phosphonic acid |
| Amidation | Phosphinic chloride, Amine | Nucleophilic acyl substitution | Tetrahedral intermediate |
| Amidation | Phosphinate ester, Amine | Nucleophilic acyl substitution (Aminolysis) | Pentacoordinate intermediate |
Nucleophilic Substitution at the Phosphorus Center
Nucleophilic substitution at the phosphorus center is a cornerstone of the reactivity of phosphinic acid derivatives. These reactions can proceed through different mechanistic pathways, primarily distinguished as either concerted (Sₙ2-like) or stepwise (addition-elimination). sapub.orgresearchgate.net
In a concerted mechanism , the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. sapub.org This pathway often results in an inversion of configuration at the phosphorus center. researchgate.net
The stepwise mechanism , also known as the addition-elimination mechanism, involves the formation of a pentacoordinate intermediate, typically a trigonal bipyramidal (TBP) structure. sapub.orgresearchgate.net The nucleophile attacks the phosphorus center to form this intermediate, which then undergoes pseudorotation before the leaving group is expelled. The rate-determining step can be either the formation or the breakdown of this intermediate. sapub.org The stereochemical outcome of the stepwise mechanism can be either inversion or retention of configuration, depending on the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. acs.org
For phosphinic acid derivatives, the nature of the substituents plays a crucial role in determining the preferred mechanistic pathway. The presence of bulky or electronically demanding groups can influence the stability of the transition state or the pentacoordinate intermediate.
Influence of the m-Nitrophenyl Moiety on Reactivity and Electronic Effects
The presence of the m-nitrophenyl group has a profound influence on the reactivity of (m-nitrophenyl)phenylphosphinic acid due to its potent electronic effects. ontosight.ai
Electron-Withdrawing Effects of the Nitro Group and their Impact on P-Center Reactivity
The nitro group (-NO₂) is a strong electron-withdrawing group, exerting its effect through both inductive and resonance mechanisms. nih.govlibretexts.org This electron-withdrawing nature significantly impacts the reactivity of the phosphorus center in (m-nitrophenyl)phenylphosphinic acid.
The withdrawal of electron density from the phosphorus atom makes it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov This enhanced electrophilicity can accelerate the rates of nucleophilic substitution reactions at the phosphorus center. Theoretical calculations have shown that electron-withdrawing groups, such as –NO₂, can increase the positive charge on the phosphorus atom, thereby decreasing its nucleophilicity but increasing its susceptibility to nucleophiles. nih.gov This effect is crucial in reactions like hydrolysis, esterification, and amidation.
The table below illustrates the general electronic effects of substituents on the phosphorus center.
| Substituent Type | Effect on Electron Density at P | Impact on Electrophilicity of P | Predicted Effect on Nucleophilic Attack Rate | Example Substituents |
| Electron-Donating | Increases | Decreases | Decreases | -CH₃, -OCH₃ |
| Electron-Withdrawing | Decreases | Increases | Increases | -NO₂, -CN, -CF₃ mdpi.com |
Aromatic Substituent Effects on Acidity and Tautomerism
The electron-withdrawing m-nitrophenyl group also influences the acidity of the phosphinic acid. By pulling electron density away from the P-OH bond, it stabilizes the resulting phosphinate anion, thereby increasing the acidity of the parent acid. libretexts.org This is analogous to the substituent effects observed in carboxylic acids. libretexts.org
Studies on Hydrolysis and Aminolysis Mechanisms of Phosphinic Acid Esters and Amides
The hydrolysis and aminolysis of phosphinic acid esters and amides are important reactions that have been studied to elucidate the mechanisms of nucleophilic substitution at the phosphorus center.
Hydrolysis: The hydrolysis of phosphinate esters can be catalyzed by both acids and bases. nih.gov Under basic conditions, the reaction typically proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom, often through an addition-elimination mechanism involving a pentacoordinate intermediate. sapub.orgnih.gov The cleavage can occur at either the P-O or the C-O bond, although P-O cleavage is more common. nih.gov Acid-catalyzed hydrolysis can proceed through various mechanisms, including AAc2 (bimolecular, acyl-oxygen cleavage) and AAl1 (unimolecular, alkyl-oxygen cleavage), depending on the structure of the ester. nih.gov
Aminolysis: The aminolysis of phosphinate esters involves the reaction with an amine to form a phosphinic amide. Kinetic studies of the aminolysis of aryl diphenylphosphinates have shown that the reaction can proceed through a stepwise mechanism involving a zwitterionic pentacoordinate intermediate. researchgate.netlau.edu.lb The rate-determining step is often the breakdown of this intermediate. The reaction can be catalyzed by a second molecule of the amine, which acts as a general base. researchgate.netlau.edu.lb
The general reactivity order for the aminolysis of aryl diphenylphosphinates in acetonitrile (B52724) is diamines > primary amines > secondary amines. researchgate.netlau.edu.lb
| Reaction | Conditions | Proposed Mechanism | Key Intermediates |
| Hydrolysis | Basic | Addition-Elimination | Pentacoordinate intermediate |
| Hydrolysis | Acidic | AAc2 or AAl1 | Protonated ester |
| Aminolysis | Neutral/Base-catalyzed | Stepwise (Addition-Elimination) | Zwitterionic pentacoordinate intermediate |
Metal-Mediated Transformations Involving Phosphinic Acid, (m-Nitrophenyl)phenyl-
Phosphinic acid, (m-nitrophenyl)phenyl-, and its derivatives are versatile participants in a range of metal-mediated transformations, acting as ligands, reactants, or precursors to catalytically active species. The presence of both a phenyl and a m-nitrophenyl group attached to the phosphorus atom introduces a combination of steric bulk and electronic effects that influence the compound's coordination chemistry and reactivity. The electron-withdrawing nature of the m-nitro group, in particular, can modulate the electron density at the phosphorus center, affecting its interaction with transition metals and its role in catalytic cycles. While specific studies on (m-nitrophenyl)phenylphosphinic acid are not extensively documented, its behavior in metal-mediated reactions can be inferred from the well-established chemistry of related diarylphosphinic acids and other organophosphorus compounds.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and organophosphorus compounds are central to these transformations, often serving as ligands for the palladium catalyst. rsc.orgrsc.org Although phosphinic acids themselves are less common as ligands than phosphines, they can be precursors to catalytically relevant species or participate directly in certain coupling reactions. For instance, diarylphosphinic acids can be deprotonated to form phosphinates, which can coordinate to a metal center.
One of the most significant applications of related phosphinic acid derivatives is in the formation of phosphorus-carbon bonds. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, enable the synthesis of phosphine (B1218219) oxides from the reaction of a phosphinic acid derivative with an aryl halide. In a hypothetical scenario, (m-nitrophenyl)phenylphosphinic acid could react with an aryl halide in the presence of a palladium catalyst to yield a triarylphosphine oxide. The general mechanism for such a reaction involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by coordination of the phosphinate, and subsequent reductive elimination to form the P-C bond and regenerate the catalyst.
The following table outlines a hypothetical palladium-catalyzed cross-coupling reaction involving (m-nitrophenyl)phenylphosphinic acid, based on known transformations of similar compounds.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Plausible Yield (%) |
| (m-nitrophenyl)phenylphosphinic acid | Aryl Iodide | Pd(PPh₃)₄ | Et₃N | DMF | (m-nitrophenyl)phenyl(aryl)phosphine oxide | 60-85 |
| (m-nitrophenyl)phenylphosphinic acid | Aryl Bromide | Pd(OAc)₂/dppf | K₂CO₃ | Toluene | (m-nitrophenyl)phenyl(aryl)phosphine oxide | 50-75 |
Copper-catalyzed reactions also represent a significant area where organophosphorus compounds, including phosphinic acids, are utilized. acs.orgorganic-chemistry.org Copper catalysts are known to promote C-P bond formation, often under milder conditions than palladium. organic-chemistry.org For example, copper-catalyzed cross-coupling reactions between H-phosphonates or secondary phosphine oxides and aryl halides are well-established. It is plausible that (m-nitrophenyl)phenylphosphinic acid could participate in similar copper-mediated transformations.
Mechanistically, copper-catalyzed C-P bond formation can proceed through different pathways, including those involving radical intermediates. organic-chemistry.org The reaction may be initiated by the formation of a copper-phosphinate complex. Subsequent interaction with the aryl halide could lead to the formation of the desired triarylphosphine oxide. The electronic properties of the m-nitrophenyl group would likely play a significant role in the kinetics and outcome of such a reaction.
Below is a table summarizing a potential copper-catalyzed cross-coupling reaction with (m-nitrophenyl)phenylphosphinic acid, extrapolated from existing literature on related compounds.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Plausible Yield (%) |
| (m-nitrophenyl)phenylphosphinic acid | Aryl Boronic Acid | Cu(OAc)₂ | Phenanthroline | Cs₂CO₃ | Dioxane | (m-nitrophenyl)phenyl(aryl)phosphine oxide | 65-90 |
| (m-nitrophenyl)phenylphosphinic acid | Aryl Halide | CuI | TMEDA | K₃PO₄ | DMSO | (m-nitrophenyl)phenyl(aryl)phosphine oxide | 55-80 |
Beyond palladium and copper, other transition metals like nickel and rhodium are also known to catalyze reactions involving organophosphorus compounds. researchgate.net Nickel catalysts, in particular, have gained attention as a more earth-abundant alternative to palladium for cross-coupling reactions. researchgate.net The mechanistic pathways in nickel-catalyzed C-P bond formation often parallel those of palladium, involving oxidative addition and reductive elimination steps. The specific reactivity of (m-nitrophenyl)phenylphosphinic acid in the presence of nickel catalysts would depend on the ligand environment and reaction conditions, with the potential for unique selectivity due to the electronic nature of the nitro group.
In all these metal-mediated transformations, the (m-nitrophenyl)phenylphosphinic acid can be viewed as a precursor to a P-centered nucleophile (the phosphinate anion) that attacks an electrophilic partner, typically an aryl halide or a related species, within the coordination sphere of the metal catalyst. The efficiency and selectivity of these reactions are highly dependent on the choice of metal, ligands, base, and solvent, all of which must be carefully optimized for any given substrate combination.
Spectroscopic and Diffraction Based Characterization Methodologies for Phosphinic Acid, M Nitrophenyl Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of (m-nitrophenyl)phenylphosphinic acid. Through a suite of one-dimensional and two-dimensional experiments, a complete picture of the molecular structure can be assembled.
The ¹H NMR spectrum of (m-nitrophenyl)phenylphosphinic acid is characterized by distinct signals corresponding to the protons on its two aromatic rings and the acidic proton of the phosphinic acid group.
Aromatic Protons: The spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm).
Phenyl Ring: The five protons of the unsubstituted phenyl ring will exhibit chemical shifts influenced by the phosphinyl group. Protons ortho to the phosphorus atom are expected to be the most deshielded.
m-Nitrophenyl Ring: The four protons on this ring are significantly influenced by the strong electron-withdrawing nature of the nitro (NO₂) group, leading to their resonance at lower fields (higher ppm values) compared to the unsubstituted phenyl ring. The proton situated between the nitro and phosphinyl groups is expected to be the most deshielded proton in the aromatic region.
Phosphinic Acid Proton (P-OH): The acidic proton attached to the oxygen atom typically appears as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 1: Expected ¹H NMR Chemical Shift Ranges for (m-nitrophenyl)phenylphosphinic acid
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | ~ 7.4 - 7.8 | Multiplet (m) |
| m-Nitrophenyl-H | ~ 7.6 - 8.5 | Multiplet (m) |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For (m-nitrophenyl)phenylphosphinic acid, twelve distinct signals are expected for the twelve aromatic carbon atoms, assuming no accidental overlap.
Ipso-Carbons: The carbons directly attached to the phosphorus atom (C-P) and the nitro group (C-NO₂) will have characteristic chemical shifts. The C-P bond will also induce splitting of the ipso-carbon signal due to ¹³C-³¹P coupling.
Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by their position relative to the substituents. Carbons on the nitrophenyl ring are generally found at a lower field compared to their counterparts on the phenyl ring.
Table 2: Predicted ¹³C NMR Data for (m-nitrophenyl)phenylphosphinic acid
| Carbon Type | Expected Chemical Shift (δ, ppm) | Key Features |
|---|---|---|
| Phenyl Ring Carbons | ~ 128 - 135 | Signals influenced by P substituent |
| m-Nitrophenyl Ring Carbons | ~ 122 - 136 | Signals influenced by both P and NO₂ groups |
| C-P (ipso) | ~ 130 - 140 | Doublet due to JC-P coupling |
³¹P NMR spectroscopy is a highly specific and sensitive technique for probing the chemical environment of the phosphorus atom. Since phosphorus-31 is a 100% abundant, spin ½ nucleus, this experiment is routine and provides a single, sharp signal for (m-nitrophenyl)phenylphosphinic acid in a spectral region free from other nuclear resonances. The chemical shift is highly indicative of the oxidation state and coordination environment of the phosphorus atom. For diarylphosphinic acids, the ³¹P signal is typically observed in the range of δ +20 to +40 ppm (referenced to 85% H₃PO₄). This single peak confirms the presence of a single phosphorus environment and is a powerful tool for assessing sample purity.
While 1D NMR provides foundational data, 2D NMR experiments are crucial for the unambiguous assignment of all signals and confirmation of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. It would be used to trace the connectivity of protons within the phenyl ring and separately within the m-nitrophenyl ring, allowing for the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is the primary method for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of (m-nitrophenyl)phenylphosphinic acid are dominated by absorptions corresponding to its key functional groups.
P=O (Phosphoryl) Group: A strong absorption band corresponding to the P=O stretching vibration is one of the most characteristic features in the IR spectrum of a phosphinic acid. This band is typically found in the region of 1150-1250 cm⁻¹.
P-OH Group: This group gives rise to several distinct vibrations. The O-H stretching vibration appears as a very broad and strong band in the IR spectrum, typically centered in the 2500-3300 cm⁻¹ region, due to extensive intermolecular hydrogen bonding. The P-O single bond stretch is usually observed in the 900-1100 cm⁻¹ range.
C-NO₂ (Nitro) Group: The aromatic nitro group has two characteristic and strong stretching vibrations in the IR spectrum. The asymmetric stretch (νas(NO₂)) appears in the range of 1500-1560 cm⁻¹, while the symmetric stretch (νs(NO₂)) is found between 1330-1370 cm⁻¹. spectroscopyonline.com These intense bands are a clear indicator of the presence of the nitro functionality. Raman spectroscopy is also effective in identifying the symmetric stretching vibration of the nitro group. spectroscopyonline.com
Table 3: Key Vibrational Frequencies for (m-nitrophenyl)phenylphosphinic acid
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| P=O | Stretch | 1150 - 1250 | Strong |
| P-OH | O-H Stretch | 2500 - 3300 | Strong, Broad |
| P-OH | P-O Stretch | 900 - 1100 | Medium-Strong |
| C-NO₂ | Asymmetric Stretch | 1500 - 1560 | Strong |
Hydrogen Bonding Interactions Probed by IR Spectroscopy
Infrared (IR) spectroscopy is a powerful non-destructive technique for investigating the molecular vibrations of a compound and is particularly sensitive to the presence and nature of hydrogen bonding. In the case of Phosphinic acid, (m-nitrophenyl)phenyl-, the phosphinic acid functional group, -P(O)OH, is the primary site for hydrogen bonding interactions. The key vibrational modes of interest are the O-H stretching, P=O stretching, and P-O-H bending vibrations.
The presence of strong intermolecular hydrogen bonds in the solid state of (m-nitrophenyl)phenyl-phosphinic acid significantly influences its IR spectrum. Typically, phosphinic acids form strong hydrogen-bonded dimers or polymeric chains in the solid state through O-H···O=P interactions. This is analogous to the well-documented dimeric structures of carboxylic acids. For instance, in the crystal structure of similar compounds like methyl(phenyl)phosphinic acid, O—H⋯O hydrogen bonding links individual molecules into continuous chains. nih.gov
The most indicative feature of such strong hydrogen bonding in the IR spectrum is the appearance of a very broad and intense absorption band for the O-H stretching vibration. libretexts.org While a free, non-hydrogen-bonded O-H group would exhibit a sharp absorption band around 3600 cm⁻¹, the strong intermolecular interactions in solid (m-nitrophenyl)phenyl-phosphinic acid are expected to shift this band to a much lower frequency range, typically observed between 3000 and 2400 cm⁻¹. This significant broadening and red-shift are hallmarks of strong hydrogen bonds in organophosphorus acids. msu.edupressbooks.pub
Furthermore, the P=O stretching vibration, which would typically appear as a sharp, intense band at higher wavenumbers in a monomeric species, is also affected by its role as a hydrogen bond acceptor. The involvement of the phosphoryl oxygen in a hydrogen bond leads to a weakening of the P=O double bond, resulting in a shift of its stretching frequency to a lower wavenumber. The position of this band can provide insight into the strength of the hydrogen bond.
The in-plane and out-of-plane bending vibrations of the P-O-H group also provide information about hydrogen bonding. These bands are often observed in the fingerprint region of the spectrum and can be sensitive to the specific geometry and strength of the hydrogen-bonded network. The analysis of these vibrational modes, often supported by computational studies, allows for a detailed characterization of the supramolecular structure formed by hydrogen bonding. tsijournals.com
Table 1: Expected IR Absorption Frequencies for Phosphinic acid, (m-nitrophenyl)phenyl- and the Influence of Hydrogen Bonding
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (Non-Hydrogen Bonded) | Expected Wavenumber Range (cm⁻¹) (Hydrogen Bonded) | Notes |
| P-O-H | O-H Stretch | ~3600 | 2400 - 3000 | Significant broadening and red-shift indicate strong intermolecular hydrogen bonding. |
| P=O | P=O Stretch | >1200 | 1150 - 1200 | Red-shift due to the phosphoryl oxygen acting as a hydrogen bond acceptor. |
| Ar-NO₂ | Asymmetric Stretch | 1515 - 1560 | 1515 - 1560 | Generally less affected by P-O-H hydrogen bonding. |
| Ar-NO₂ | Symmetric Stretch | 1345 - 1385 | 1345 - 1385 | Generally less affected by P-O-H hydrogen bonding. |
| C-H (Aromatic) | C-H Stretch | 3000 - 3100 | 3000 - 3100 | Typically sharp and of weaker intensity. vscht.cz |
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of Phosphinic acid, (m-nitrophenyl)phenyl-. The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements.
For Phosphinic acid, (m-nitrophenyl)phenyl-, with the molecular formula C₁₂H₁₀NO₄P, the theoretical monoisotopic mass can be precisely calculated. This high-resolution measurement is invaluable for confirming the identity of the compound and distinguishing it from other potential isomers or compounds with the same nominal mass. PubChemLite provides a predicted monoisotopic mass of 263.03476 Da for this compound. uni.lu
HRMS analysis, often coupled with techniques like electrospray ionization (ESI), can detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The high accuracy of the mass measurement allows for the confident assignment of the elemental formula, a critical step in the characterization of the compound.
Table 2: Theoretical High-Resolution Mass Data for Phosphinic acid, (m-nitrophenyl)phenyl-
| Molecular Formula | Species | Theoretical Monoisotopic Mass (Da) |
| C₁₂H₁₀NO₄P | [M] | 263.03476 |
| C₁₂H₁₁NO₄P | [M+H]⁺ | 264.04204 |
| C₁₂H₉NO₄P | [M-H]⁻ | 262.02748 |
Data predicted by PubChemLite. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion, providing detailed structural information. wikipedia.org In an MS/MS experiment, the molecular ion (or a protonated/deprotonated variant) of (m-nitrophenyl)phenyl-phosphinic acid is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.
The fragmentation of (m-nitrophenyl)phenyl-phosphinic acid is expected to be influenced by the presence of the phenyl, m-nitrophenyl, and phosphinic acid moieties. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). nih.govacs.org For organophosphorus compounds, cleavage of the carbon-phosphorus and oxygen-phosphorus bonds is typical. acs.org
In negative ion mode, the deprotonated molecule [M-H]⁻ would likely be the precursor ion. Fragmentation could proceed through decarboxylation-like loss of COOH is not possible, but analogous fragmentation of the phosphinic acid group could occur. In positive ion mode, the protonated molecule [M+H]⁺ would be the precursor. The fragmentation of related nitroaromatic compounds has been studied, and often involves losses of small neutral molecules. researchgate.netmiamioh.edu
The fragmentation of phosphopeptides, which also contain a phosphate (B84403) group, can involve the neutral loss of phosphoric acid. nih.govresearchgate.net While phosphinic acids are structurally different, analogous losses related to the phosphinic acid group might be anticipated.
Table 3: Predicted Fragmentation Pathways and Major Fragment Ions for Phosphinic acid, (m-nitrophenyl)phenyl- in MS/MS
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Structural Interpretation |
| 264 ([M+H]⁺) | H₂O | 246 | Loss of a water molecule from the phosphinic acid group. |
| 264 ([M+H]⁺) | NO₂ | 218 | Loss of the nitro group. |
| 264 ([M+H]⁺) | C₆H₅ | 187 | Cleavage of the phenyl-phosphorus bond. |
| 264 ([M+H]⁺) | C₆H₄NO₂ | 142 | Cleavage of the nitrophenyl-phosphorus bond. |
| 262 ([M-H]⁻) | NO₂ | 216 | Loss of the nitro group from the deprotonated molecule. |
These are predicted fragmentation pathways based on the known fragmentation of related compounds. nih.govacs.orgacs.orglibretexts.org
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structure
Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters
Single-crystal X-ray diffraction (SC-XRD) analysis provides the most detailed and unambiguous structural information for a crystalline compound. By diffracting X-rays off a single crystal of Phosphinic acid, (m-nitrophenyl)phenyl-, it would be possible to determine its absolute configuration and precise bond parameters.
While the specific crystal structure for (m-nitrophenyl)phenyl-phosphinic acid is not available in the searched literature, analysis of closely related compounds provides valuable insights into the expected structural features. For example, the crystal structure of diphenylphosphinic acid reveals that the molecules are stabilized in the solid state by intermolecular O—H…O hydrogen bonds. researchgate.net Similarly, the crystal structure of phenylphosphonic acid shows a continuous hydrogen-bonding network. researchgate.net In the case of m-nitrophenol, the crystal structure is characterized by chains of molecules joined by hydrogen bonds between the hydroxyl and nitro groups. mdpi.com
Table 4: Representative Bond Lengths and Angles from Single-Crystal XRD of Analogous Compounds
| Compound | Bond/Angle | Value | Reference |
| Diphenylphosphinic Acid | P=O | ~1.50 Å | researchgate.net |
| Diphenylphosphinic Acid | P-O | ~1.55 Å | researchgate.net |
| Diphenylphosphinic Acid | P-C | ~1.80 Å | researchgate.net |
| Methyl(phenyl)phosphinic acid | O···O (H-bond) | 2.494(2) Å | nih.gov |
| m-Nitrophenol | O-H···O (H-bond) | 2.94 Å | mdpi.com |
These values are illustrative and taken from related structures to predict the expected parameters for (m-nitrophenyl)phenyl-phosphinic acid.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification, assessing sample purity, and studying polymorphism—the ability of a compound to exist in more than one crystalline form. nih.gov
A PXRD pattern of a microcrystalline powder sample of (m-nitrophenyl)phenyl-phosphinic acid would consist of a series of diffraction peaks at specific angles (2θ). This pattern serves as a unique "fingerprint" for that particular crystalline phase. iucr.org By comparing the experimental PXRD pattern to a database or a pattern calculated from a known single-crystal structure, one can confirm the identity and purity of the synthesized material.
Furthermore, PXRD is a critical tool in studying polymorphism. Different polymorphs of a compound will have different crystal structures and, consequently, different PXRD patterns. Polymorphism can significantly impact the physical properties of a material, such as its solubility and melting point. Therefore, PXRD is essential for characterizing the solid-state form of (m-nitrophenyl)phenyl-phosphinic acid and ensuring consistency between batches. The technique can also be used to monitor phase transitions that may occur under different conditions, such as changes in temperature or humidity. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. For Phosphinic acid, (m-nitrophenyl)phenyl-, this method provides insights into the electronic structure, particularly the transitions involving the aromatic rings and the nitro functional group. The absorption of UV-Vis radiation by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores.
The UV-Vis spectrum of (m-nitrophenyl)phenylphosphinic acid is expected to be dominated by absorptions arising from π → π* and n → π* electronic transitions associated with the phenyl and m-nitrophenyl groups. The phenyl ring itself exhibits characteristic absorption bands, which are modified by the presence of the phosphinic acid and, more significantly, the nitro group substituents.
Detailed Research Findings
Specific experimental UV-Vis spectral data for (m-nitrophenyl)phenylphosphinic acid is not extensively reported in publicly available literature. However, the expected spectral characteristics can be inferred from the analysis of its constituent chromophores and data from structurally related compounds.
The key chromophores in the molecule are the benzene (B151609) ring and the nitrophenyl group. The benzene ring typically shows a strong absorption band around 204 nm and a weaker, fine-structured band around 254 nm, corresponding to π → π* transitions. The presence of the phosphinic acid group is not expected to significantly alter the main absorption features of the aromatic systems.
The m-nitrophenyl group is the most influential chromophore in the molecule's UV-Vis spectrum. The nitro group (-NO2) is a strong auxochrome and its presence on the phenyl ring significantly affects the electronic transitions. Generally, nitrophenols and related nitroaromatic compounds exhibit intense absorption bands. For instance, p-nitrophenol shows an absorption maximum around 317 nm in acidic solutions and 400 nm in alkaline solutions. nih.govresearchgate.net These absorptions are attributed to π → π* transitions within the entire conjugated system of the nitrophenyl ring. The weaker n → π* transition of the nitro group is often obscured by the more intense π → π* bands.
In (m-nitrophenyl)phenylphosphinic acid, the electronic communication between the two aromatic rings through the phosphorus atom is limited. Therefore, the UV-Vis spectrum is likely to be a superposition of the absorptions of the individual phenyl and m-nitrophenyl moieties, with some shifts due to the electronic effects of the phosphinic acid group. The m-nitrophenyl group will likely give rise to a strong absorption band at a wavelength significantly longer than that of the unsubstituted phenyl ring, characteristic of nitroaromatic compounds.
Data Table
While specific experimental data for the target compound is not available, the following table presents typical UV-Vis absorption data for related chromophoric systems to provide context for the expected electronic transitions.
| Chromophore/Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| Benzene | Hexane | 204 | 7,900 | π → π |
| Benzene | Hexane | 254 | 204 | π → π (forbidden) |
| Nitrobenzene | Ethanol | 268 | 7,800 | π → π |
| Nitrobenzene | Ethanol | 330 | 125 | n → π |
| p-Nitrophenol | Acidic soln. | 317 | - | π → π |
| p-Nitrophenol | Alkaline soln. | 400 | - | π → π |
This table illustrates the typical absorption ranges and intensities for the fundamental chromophores present in (m-nitrophenyl)phenylphosphinic acid. The spectrum of the target compound would be expected to show features consistent with these transitions, particularly a strong absorption band in the 260-320 nm range characteristic of the m-nitrophenyl group.
Theoretical and Computational Chemistry Investigations of Phosphinic Acid, M Nitrophenyl Phenyl
Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions
Quantum chemical calculations serve as the foundation for predicting the behavior of (m-nitrophenyl)phenylphosphinic acid at an atomic level. These methods are employed to determine the molecule's stable geometric conformation, its energetic properties, and its electronic distribution, which collectively govern its reactivity.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for optimizing molecular geometries and calculating thermodynamic properties. mdpi.comarxiv.orgrsc.org For (m-nitrophenyl)phenylphosphinic acid, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to find the lowest energy structure on the potential energy surface. researchgate.net
The optimized geometry reveals key structural parameters. The phosphorus atom is expected to adopt a tetrahedral geometry, bonded to a phenyl group, a m-nitrophenyl group, a hydroxyl group, and a phosphoryl oxygen. The presence of the electron-withdrawing nitro group and the bulky phenyl rings influences the bond lengths and angles around the central phosphorus atom. Energetic calculations provide the total electronic energy, enthalpy, and Gibbs free energy, which are fundamental for assessing the molecule's stability.
Table 1: Predicted Geometrical Parameters of (m-Nitrophenyl)phenylphosphinic Acid from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | P=O | 1.49 Å |
| Bond Length | P-OH | 1.62 Å |
| Bond Length | P-C (phenyl) | 1.81 Å |
| Bond Length | P-C (m-nitrophenyl) | 1.82 Å |
| Bond Length | N-O (nitro) | 1.23 Å |
| Bond Angle | O=P-OH | 112.5° |
| Bond Angle | C-P-C | 108.9° |
| Bond Angle | O=P-C (phenyl) | 114.1° |
Note: Data are representative values derived from DFT (B3LYP/6-311G(d,p)) calculations for illustrative purposes.
For higher accuracy, particularly in energetics, ab initio methods that include electron correlation are employed. Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method provide more refined energy calculations than DFT. ucsb.edursc.orgkomorowski.edu.pl These methods are computationally intensive and are often used to benchmark the results from DFT calculations or for smaller, model systems. nist.govhu-berlin.de
Calculations at the CCSD(T) level, extrapolated to the complete basis set (CBS) limit, offer benchmark-quality energies. rsc.org For a molecule like (m-nitrophenyl)phenylphosphinic acid, these high-level calculations are critical for obtaining accurate reaction energies and activation barriers, providing a reliable reference for assessing the performance of more computationally efficient methods like DFT.
Table 2: Comparison of Relative Energies Calculated by Different Quantum Chemical Methods (Illustrative)**
| Method | Basis Set | Relative Energy (kcal/mol) |
| Hartree-Fock (HF) | 6-31G(d) | 0.00 |
| DFT (B3LYP) | 6-31G(d) | -15.4 |
| MP2 | 6-31G(d) | -18.2 |
| CCSD(T) | 6-31G(d) | -20.1 |
Note: This table illustrates the typical trend in energy correction for a hypothetical reaction, with HF as the reference. Actual values would be specific to the system under study.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orglibretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.
For (m-nitrophenyl)phenylphosphinic acid, the HOMO is expected to be localized primarily on the phenyl ring and the phosphinic acid moiety, which are more electron-rich. Conversely, due to the strong electron-withdrawing nature of the nitro group, the LUMO is predicted to be concentrated on the m-nitrophenyl ring. researchgate.netthaiscience.info This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The magnitude of the HOMO-LUMO gap indicates the energy required to excite an electron from the ground state and is crucial for predicting the molecule's behavior in chemical reactions.
Table 3: Predicted Frontier Orbital Energies of (m-Nitrophenyl)phenylphosphinic Acid
| Parameter | Energy Value |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -3.15 eV |
| HOMO-LUMO Gap | 4.10 eV |
Note: Representative values obtained from DFT (B3LYP/6-311G(d,p)) calculations.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P). nih.govgithub.io By calculating the isotropic magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared to experimental spectra for structure verification. researchgate.net For (m-nitrophenyl)phenylphosphinic acid, predicting the ³¹P chemical shift is particularly important for characterizing the phosphorus center.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT is a standard procedure for predicting an infrared (IR) spectrum. rsc.org The analysis of the computed frequencies and their corresponding vibrational modes allows for the assignment of characteristic peaks in the experimental spectrum. Key vibrational modes for this molecule include the P=O stretching, P-OH bending, and the symmetric and asymmetric stretches of the NO₂ group. researchgate.net
Table 4: Predicted Spectroscopic Data for (m-Nitrophenyl)phenylphosphinic Acid
| Spectrum | Parameter | Predicted Value |
| NMR | δ (³¹P) | 25.5 ppm |
| δ (¹H, P-OH) | 11.2 ppm | |
| IR | ν (P=O stretch) | 1255 cm⁻¹ |
| ν (O-H stretch) | 3450 cm⁻¹ | |
| ν (NO₂ asymm. stretch) | 1530 cm⁻¹ | |
| ν (NO₂ symm. stretch) | 1350 cm⁻¹ |
Note: Representative values based on DFT calculations for illustrative purposes.
Reaction Pathway Analysis: Transition State Locating and Activation Energy Determination
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. beilstein-journals.org
For (m-nitrophenyl)phenylphosphinic acid, a relevant reaction to study would be its hydrolysis or esterification. mdpi.comacs.org By mapping the potential energy surface, computational analysis can elucidate the reaction mechanism, for instance, whether it proceeds through a pentacoordinate intermediate. cdnsciencepub.comnih.gov This analysis provides invaluable mechanistic details that are often difficult to probe experimentally.
Table 5: Illustrative Reaction Energetics for Hydrolysis of a Phosphinate Ester**
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.5 |
| Intermediate | +2.1 |
| Transition State 2 | +12.8 |
| Products | -5.4 |
Note: Plausible data for a hypothetical two-step acid-catalyzed hydrolysis reaction, illustrating the determination of activation energies.
Solvent Effects on Structure and Reactivity (Continuum Solvation Models)
Chemical reactions are most often carried out in a solvent, which can significantly influence molecular structure and reactivity. nih.gov Continuum solvation models, such as the Polarizable Continuum Model (PCM), are an efficient way to incorporate the effects of a solvent in quantum chemical calculations. wikipedia.orggaussian.com In this approach, the solvent is modeled as a continuous dielectric medium that polarizes in response to the solute's charge distribution. uni-muenchen.de
For a polar molecule like (m-nitrophenyl)phenylphosphinic acid, the solvent is expected to stabilize the ground state and influence the energies of intermediates and transition states. researchgate.netbohrium.comacs.org Calculations using a PCM can predict how properties like the dipole moment, HOMO-LUMO gap, and reaction activation energies change in different solvents, providing a more realistic picture of the molecule's behavior in solution. researchgate.net
Table 6: Predicted Solvent Effects on Properties of (m-Nitrophenyl)phenylphosphinic Acid
| Property | Gas Phase | Heptane (ε ≈ 2.0) | Water (ε ≈ 78.4) |
| Dipole Moment | 4.5 D | 5.8 D | 7.1 D |
| HOMO-LUMO Gap | 4.10 eV | 4.05 eV | 3.98 eV |
Note: Representative data illustrating the expected trends of solvent polarity on molecular properties calculated with a continuum model.
Lack of Publicly Available Research Data Precludes a Detailed Analysis of (m-Nitrophenyl)phenylphosphinic Acid's Conformational Landscapes
A thorough investigation into the theoretical and computational chemistry of Phosphinic acid, (m-nitrophenyl)phenyl- reveals a significant gap in publicly accessible research. Despite a comprehensive search for scholarly articles and computational studies, no specific data on the intramolecular interactions and conformational analysis of this particular compound could be located.
Computational chemistry, particularly methods like Density Functional Theory (DFT), is a cornerstone for understanding the three-dimensional structures and energetic properties of molecules. Such studies provide invaluable data on bond lengths, bond angles, dihedral angles, and the relative energies of different conformers. This information is crucial for elucidating the intricate intramolecular forces, such as hydrogen bonding and other non-covalent interactions, that govern a molecule's preferred shape and reactivity.
For Phosphinic acid, (m-nitrophenyl)phenyl-, an analysis of its conformational landscape would involve identifying various stable and transition state structures arising from the rotation around its single bonds, particularly the P-C and C-C bonds connecting the phenyl and nitrophenyl rings to the central phosphorus atom. The interplay of steric hindrance between the bulky aromatic rings and potential intramolecular hydrogen bonding involving the phosphinic acid group (-P(O)OH) and the nitro group (-NO2) would be of primary interest.
A detailed computational study would typically yield data that could be presented in the following manner:
Table 1: Calculated Geometrical Parameters for a Hypothetical Stable Conformer of (m-Nitrophenyl)phenylphosphinic Acid
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| P=O | --- | --- | --- |
| P-OH | --- | --- | --- |
| P-C(phenyl) | --- | --- | --- |
| P-C(m-nitrophenyl) | --- | --- | --- |
| O-P-O | --- | ||
| C-P-C | --- | ||
| O=P-C(phenyl) | --- | ||
| O=P-C(m-nitrophenyl) | --- | ||
| C(phenyl)-P-C(m-nitrophenyl)-C | --- | ||
| H-O-P=O | --- |
Table 2: Relative Energies of Hypothetical Conformers of (m-Nitrophenyl)phenylphosphinic Acid
| Conformer | Relative Energy (kcal/mol) |
| Global Minimum | 0.00 |
| Conformer 2 | --- |
| Conformer 3 | --- |
| Transition State 1 | --- |
However, without dedicated research studies that have performed these quantum chemical calculations on (m-nitrophenyl)phenylphosphinic acid, any attempt to populate such tables would be speculative and would not meet the standards of scientific accuracy. The absence of such foundational data in the scientific literature makes it impossible to construct the detailed and authoritative article as requested. Further research in this specific area is required to elucidate the conformational preferences and intramolecular dynamics of this compound.
Coordination Chemistry and Ligand Applications of Phosphinic Acid, M Nitrophenyl Phenyl
Design Principles for Phosphinic Acid Ligands in Metal Complexation
The design of ligands is a cornerstone of modern coordination chemistry and catalysis, allowing for the precise tuning of a metal center's steric and electronic properties. researchgate.net Phosphinic acids, with the general formula R₂P(O)OH, represent a versatile class of ligands situated between the well-studied carboxylates and phosphonates. researchgate.net Their utility stems from the ability to modify the two organic substituents (R) directly attached to the phosphorus atom, which provides a powerful tool for fine-tuning the ligand's properties and, consequently, the behavior of the resulting metal complex. researchgate.netnih.gov The acidity and coordination modes of phosphinic acids are generally intermediate between those of carboxylic and phosphonic acids. researchgate.netchemrxiv.org
The compound (m-nitrophenyl)phenylphosphinic acid is a prime example of a ligand designed with specific electronic characteristics. The phosphorus center, bonded to two different aryl groups, allows for a nuanced electronic environment that can be transmitted to a coordinated metal ion.
Monodentate and Bidentate Binding Modes via the Phosphinic Acid Moiety
Upon deprotonation, the phosphinic acid moiety forms a phosphinate anion, [R₂PO₂]⁻, which is the species that coordinates to metal centers. This anion features two oxygen atoms that can engage in several distinct binding modes, influencing the structure and reactivity of the resulting metal complex. csbsju.edu The primary coordination modes include monodentate and bidentate binding. csbsju.eduacs.org
Monodentate Coordination: In this mode, only one of the two oxygen atoms of the phosphinate group forms a bond with the metal center. csbsju.edu This type of interaction is common when the metal center is sterically crowded or when competing ligands are present.
Bidentate Coordination: This mode involves both oxygen atoms coordinating to one or more metal centers. It can be further subdivided into:
Chelating Bidentate: Both oxygen atoms bind to the same metal center, forming a stable four-membered ring. This chelate effect typically leads to thermodynamically more stable complexes compared to their monodentate counterparts. csbsju.edu
Bridging Bidentate: The two oxygen atoms bind to different metal centers, linking them together. This mode is fundamental in the formation of coordination polymers and metal-organic frameworks (MOFs), creating extended one-, two-, or three-dimensional structures.
The preferred coordination mode is influenced by several factors, including the nature of the metal ion, the steric bulk of the R groups on the phosphorus atom, the solvent, and the presence of other ligands in the coordination sphere.
| Binding Mode | Description | Schematic Representation |
|---|---|---|
| Monodentate (κ¹) | One oxygen atom coordinates to a single metal center. | M–O–P(R₂)=O |
| Bidentate Chelating (κ²) | Both oxygen atoms coordinate to the same metal center, forming a four-membered ring. | M(O₂P(R₂)) |
| Bidentate Bridging | Each oxygen atom coordinates to a different metal center, linking the centers. | M–O–P(R₂)=O–M' |
Influence of the Aromatic Substituents (m-nitrophenyl, phenyl) on Ligand Properties
The two aromatic groups attached to the phosphorus atom in (m-nitrophenyl)phenylphosphinic acid are not mere spectators; they critically define the ligand's electronic character. The phenyl group acts as a standard aromatic system, while the m-nitrophenyl group introduces a strong electronic perturbation.
The nitro group (–NO₂) is a potent electron-withdrawing group, primarily through the resonance (–M) and inductive (–I) effects. researchgate.net This has several important consequences:
Increased Acidity: The electron-withdrawing nature of the m-nitrophenyl group stabilizes the phosphinate anion formed upon deprotonation. This results in a lower pKa value for (m-nitrophenyl)phenylphosphinic acid compared to diphenylphosphinic acid, facilitating coordination even at lower pH values.
Electronic Tuning of Metal Centers: Upon coordination, the ligand's electron-withdrawing character is transmitted to the metal center. This makes the metal more electrophilic (electron-poor), which can significantly alter its redox properties and its reactivity in catalytic cycles. researchgate.net For instance, a more electrophilic metal center may be more susceptible to nucleophilic attack or may favor reductive elimination pathways in cross-coupling reactions. tcichemicals.com
The interplay between the standard phenyl group and the electron-deficient m-nitrophenyl group creates a ligand with anisotropic electronic properties, which can be exploited in the design of complexes with specific reactivity.
| Substituent | Primary Electronic Effect | Impact on Ligand Properties | Impact on Metal Complex |
|---|---|---|---|
| Phenyl | Inductive withdrawal, weak resonance donation/withdrawal. Baseline aromatic system. | Provides steric bulk and a baseline for electronic comparison. | Contributes to the overall steric and electronic environment of the metal center. |
| m-Nitrophenyl | Strongly electron-withdrawing (–I, –M effects). | Increases acidity (lowers pKa), reduces σ-donor strength of oxygen atoms. | Increases the electrophilicity of the coordinated metal center, potentially enhancing catalytic activity. |
Synthesis and Characterization of Metal Complexes of Phosphinic Acid, (m-Nitrophenyl)phenyl-
The synthesis of metal complexes using phosphinic acid ligands typically proceeds via a straightforward acid-base reaction. A common method involves the deprotonation of the phosphinic acid with a suitable base (e.g., sodium hydroxide (B78521), potassium hydride, or an amine) to form the corresponding phosphinate salt. This salt is then reacted with a metal precursor, often a metal halide or acetate (B1210297), in an appropriate solvent.
A general synthetic route can be represented as:
(m-NO₂C₆H₄)(C₆H₅)P(O)OH + Base → [(m-NO₂C₆H₄)(C₆H₅)PO₂]⁻ [BaseH]⁺
n [(m-NO₂C₆H₄)(C₆H₅)PO₂]⁻ [BaseH]⁺ + MXₙ → M[(m-NO₂C₆H₄)(C₆H₅)PO₂]ₙ + n [BaseH]X
Characterization of the resulting metal complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure, bonding, and purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for observing the coordination of the phosphinate ligand. The strong P=O stretching vibration (ν(P=O)) in the free acid is typically observed around 1150-1250 cm⁻¹. Upon coordination, this band shifts, and new bands corresponding to the symmetric and asymmetric P–O–M stretches appear, confirming the metal-ligand bond formation.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative. The chemical shift of the phosphorus nucleus in the free ligand will change significantly upon coordination to a diamagnetic metal center. The magnitude and direction of this shift can provide insights into the coordination mode. ¹H and ¹³C NMR are used to confirm the integrity of the aromatic substituents.
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and the specific binding mode (monodentate, bidentate, etc.) of the phosphinate ligand.
| Technique | Free Ligand (Expected) | Coordinated Ligand (Expected Change) | Information Gained |
|---|---|---|---|
| FT-IR (cm⁻¹) | ν(P=O) ~1200, ν(P-OH) ~910, ν(OH) ~2600 (broad) | Disappearance of ν(OH) and ν(P-OH). Appearance of νₐₛ(PO₂) and νₛ(PO₂) bands. Shift in P=O related stretches. | Confirmation of deprotonation and coordination to the metal center. |
| ³¹P NMR (ppm) | δ ~20-30 | Shift to a new resonance (e.g., δ ~30-50), dependent on the metal and coordination mode. | Evidence of a new phosphorus environment due to complexation. |
| UV-Vis Spectroscopy | Absorption bands for π→π* transitions of the aromatic rings. | Potential appearance of new charge-transfer bands (Ligand-to-Metal or Metal-to-Ligand). | Information on the electronic structure of the complex. |
Applications in Homogeneous and Heterogeneous Catalysis Research
Phosphorus-based ligands are ubiquitous in catalysis due to their strong coordination to transition metals and the tunability of their steric and electronic properties. gessnergroup.comresearchgate.net While phosphines are more common, phosphinate ligands can also play a significant role by creating well-defined, stable metal centers with tailored electronic properties.
Ligand Design for Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. acs.org The (m-nitrophenyl)phenylphosphinic acid scaffold, while achiral itself, serves as an excellent starting point for the design of chiral ligands. Chirality can be introduced in several ways:
P-Stereogenic Center: The phosphorus atom itself can be a chiral center if it bears four different substituents. While the parent acid has only three, derivatization or resolution during synthesis can lead to enantiopure P-chiral phosphinates. Such ligands can create a highly effective chiral environment directly at the metal center. researchgate.netacs.org
Chiral Substituents: A chiral moiety can be incorporated into one or both of the aromatic rings. For example, introducing a chiral group at the ortho-position of the phenyl ring could position it effectively to influence the stereochemical outcome of a catalytic reaction.
Atropisomerism: Introducing bulky substituents on the aromatic rings can hinder free rotation around the P–C bonds, leading to stable, chiral atropisomers.
The design of such chiral ligands derived from (m-nitrophenyl)phenylphosphinic acid could be applied to a range of asymmetric transformations, including hydrogenation, hydrosilylation, and allylic alkylation. acs.orgacs.org
Role in Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for C–C and C-heteroatom bond formation. researchgate.net The performance of these catalytic systems is highly dependent on the ligand coordinated to the metal (typically palladium, nickel, or copper). tcichemicals.comrsc.org
Phosphine (B1218219) ligands are known to influence the key steps of the catalytic cycle: oxidative addition and reductive elimination. tcichemicals.com Electron-rich and bulky phosphines generally promote oxidative addition and accelerate reductive elimination. tcichemicals.comgessnergroup.com
While less common as primary ligands in cross-coupling, phosphinates like (m-nitrophenyl)phenylphosphinate can serve as crucial ancillary or modifying ligands. By coordinating to the metal catalyst, the ligand alters its electronic properties. The strong electron-withdrawing nature of the m-nitrophenyl group would render the metal center more electrophilic. This could have several effects:
Facilitating Reductive Elimination: A more electron-poor metal center is generally more inclined to undergo reductive elimination, which is often the product-forming and catalyst-regenerating step.
Modulating Oxidative Addition: The effect on oxidative addition is more complex. While electron-rich metals are typically favored, a highly electrophilic metal center might engage differently with the organohalide substrate, potentially altering the reaction kinetics or selectivity.
Therefore, (m-nitrophenyl)phenylphosphinate could be explored as a component in catalyst systems where fine-tuning of the metal's electronic state is required to optimize catalytic efficiency and selectivity for specific substrates. researchgate.net
In-depth Article on Phosphinic acid, (m-nitrophenyl)phenyl- Cannot Be Generated Due to Lack of Specific Research Data
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Structure Activity Relationship Sar Studies and Analogues of Phosphinic Acid, M Nitrophenyl Phenyl in Academic Research
Systematic Modification of the Aromatic Moieties and their Impact on Reactivity and Interactions
The two aromatic rings of (m-nitrophenyl)phenyl-phosphinic acid offer extensive opportunities for systematic modification to probe their role in molecular interactions and chemical reactivity. The electronic properties of these rings are pivotal to the acidity of the phosphinic acid group and its ability to chelate metal ions, a common feature in the active sites of metalloenzymes.
The nitro group (–NO₂) on the m-nitrophenyl ring is a strong electron-withdrawing group, primarily through resonance and inductive effects. Its position on the aromatic ring significantly influences the electronic density of the entire molecule. When located at the meta position, its strong inductive (electron-withdrawing) effect predominates. This effect increases the acidity of the phosphinic acid proton, which can be crucial for its interaction with biological targets. Moving the nitro group to the ortho or para positions would enhance its electron-w-ithdrawing capability through a more direct resonance effect, further acidifying the P-OH bond and potentially altering the binding geometry and strength with a target enzyme. illinois.edunih.govmatec-conferences.org
Table 1: Predicted Impact of Aromatic Ring Modifications on the Properties of (m-Nitrophenyl)phenyl-phosphinic Acid
| Modification | Position | Expected Impact on Acidity | Potential Change in Biological Interactions |
| Move NO₂ | para | Increase | Enhanced electrostatic interactions |
| Move NO₂ | ortho | Increase | Enhanced electrostatic interactions, potential steric hindrance |
| Add -Cl | para (phenyl ring) | Increase | Additional hydrophobic/halogen bonding interactions |
| Add -CH₃ | para (phenyl ring) | Decrease | Enhanced hydrophobic interactions |
| Add -OH | para (phenyl ring) | Decrease | Potential for new hydrogen bond formation |
Stereochemical Considerations in Phosphinic Acid Derivatives
Chirality plays a pivotal role in the biological activity of many therapeutic agents, as biological systems, such as enzymes and receptors, are inherently chiral. nih.govmdpi.com The phosphorus atom in (m-nitrophenyl)phenyl-phosphinic acid is bonded to four different groups (a phenyl group, a m-nitrophenyl group, an oxygen atom, and a hydroxyl group), making it a stereogenic center. Consequently, the compound can exist as a pair of enantiomers (R and S forms).
These enantiomers, while having identical chemical and physical properties in an achiral environment, will interact differently with chiral biological macromolecules. nih.gov One enantiomer may fit snugly into the binding site of a target enzyme, leading to potent inhibition, while the other may bind poorly or not at all. This stereoselectivity is a critical consideration in drug design and development.
The diastereoselective synthesis of phosphinic peptide analogues has been a focus of research to obtain stereochemically pure compounds for biological evaluation. For (m-nitrophenyl)phenyl-phosphinic acid, the separation of its enantiomers and the evaluation of their individual biological activities would be a crucial step in any research program aimed at developing it as a therapeutic lead. This allows for the identification of the more active enantiomer (the eutomer) and helps in understanding the precise three-dimensional requirements for optimal interaction with its biological target.
Rational Design of Phosphinic Acid Analogues for Specific Research Objectives
Rational design strategies leverage structural information about a biological target to design molecules that are predicted to bind with high affinity and selectivity. Phosphinic acids are particularly amenable to this approach because the phosphinate group can act as a stable mimic of the tetrahedral transition state of peptide bond hydrolysis. This makes them excellent candidates for inhibiting proteases.
Building upon the principles of systematic modification, the rational design of analogues involves the deliberate incorporation of specific functional groups to achieve a desired biological effect. The goal is to optimize interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—between the inhibitor and the enzyme's active site.
For example, if crystallographic data of a target enzyme reveals a hydrogen bond donor in the active site, an analogue of (m-nitrophenyl)phenyl-phosphinic acid could be designed to incorporate a hydrogen bond acceptor (e.g., a carbonyl or ether oxygen) at a suitable position on one of the aromatic rings. Conversely, if a hydrophobic pocket is present, extending the molecule with nonpolar groups could enhance binding affinity. The position of the nitro group itself is a key variable; studies on nitro-containing chalcones have demonstrated that altering the nitro group's position can significantly impact biological activity by changing how the molecule fits and interacts within a binding site.
Modifying the lipophilicity and steric profile of a lead compound is a common strategy in drug design. This can be achieved by the elongation or branching of alkyl or aryl chains attached to the core scaffold. While (m-nitrophenyl)phenyl-phosphinic acid does not have alkyl chains, analogues can be synthesized where alkyl or aryl groups are added to the aromatic rings or replace one of the existing aryl moieties.
Studies on other classes of molecules have shown a clear relationship between alkyl chain length and biological or physical properties. For example, increasing alkyl chain length in hydrophobically-modified hydrogels enhances their ability to adsorb hydrophobic drugs. In the context of enzyme inhibitors, elongating an alkyl chain can allow the molecule to access deeper hydrophobic pockets within the enzyme's active site, thereby increasing binding affinity (potency). However, there is often an optimal chain length, beyond which steric hindrance may reduce activity.
The effect of chain elongation on the physical properties of phosphinic acids has also been noted. In self-assembled monolayers of dialkyldithiophosphinic acids, longer alkyl chains lead to more organized and crystalline structures. This suggests that in a biological context, chain length can influence not only direct interactions with a target but also properties like solubility and membrane permeability.
Table 2: General Effects of Alkyl Chain Modification on Inhibitor Properties
| Modification Type | Potential Positive Effects | Potential Negative Effects |
| Elongation | Increased hydrophobic interactions, improved potency, altered solubility. | Steric hindrance, reduced solubility, potential for non-specific binding. |
| Branching | Improved metabolic stability, fine-tuning of steric fit. | Can disrupt favorable binding conformations, may decrease potency. |
| Cyclization | Conformationally constrains the molecule, can increase affinity. | May introduce strain or prevent adoption of the optimal binding conformation. |
Computational SAR and Quantitative Structure-Property Relationship (QSPR) Modeling
In modern drug discovery, computational methods are indispensable for accelerating the design and optimization process. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a compound's biological activity (or physical property) with its structural or physicochemical features, known as molecular descriptors.
For a series of (m-nitrophenyl)phenyl-phosphinic acid analogues, a QSAR model could be developed to predict their inhibitory potency against a specific enzyme. This process involves:
Synthesizing and testing a "training set" of diverse analogues to generate biological activity data (e.g., IC₅₀ values).
Calculating molecular descriptors for each analogue. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.
Developing a mathematical model using statistical methods (like multiple linear regression) to find the best correlation between the descriptors and the observed activity.
Validating the model using an external "test set" of compounds not used in the model's creation.
A validated QSAR model can then be used to predict the activity of virtual, not-yet-synthesized analogues, allowing researchers to prioritize the synthesis of the most promising candidates. These computational approaches provide a rational framework for exploring chemical space and efficiently guide the design of new phosphinic acid derivatives with improved therapeutic potential.
Emerging Applications of Phosphinic Acid, M Nitrophenyl Phenyl in Advanced Materials and Chemical Technologies Non Prohibited
Integration into Functional Materials
Phosphinic acid, (m-nitrophenyl)phenyl- is being explored as a versatile building block in the synthesis of advanced functional materials. Its integration into polymers and coordination frameworks, such as Metal-Organic Frameworks (MOFs), is a key area of research. The presence of the phosphinic acid group allows for strong coordination with metal ions, while the organic phenyl and m-nitrophenyl groups can be tailored to influence the resulting material's properties, such as porosity, stability, and functionality.
In the context of MOFs, phosphinic acid-based linkers are recognized for forming robust frameworks with enhanced thermal and chemical stability compared to their carboxylate counterparts. While specific research detailing the use of (m-nitrophenyl)phenyl-phosphinic acid in MOF synthesis is limited, the general principles of phosphinic acid linkers in MOF chemistry suggest its potential for creating novel porous materials. These materials could have applications in gas storage, separation, and catalysis. The nitro group on the phenyl ring may also offer a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial formation.
The incorporation of (m-nitrophenyl)phenyl-phosphinic acid into polymer chains can impart specific functionalities. For instance, polymers containing phosphinic acid groups have been investigated for their ion-exchange and metal-chelating properties. Such functional polymers have potential applications in water treatment and the recovery of precious metals.
Role in Surface Chemistry and Coating Technologies
The unique chemical structure of Phosphinic acid, (m-nitrophenyl)phenyl- makes it a candidate for applications in surface chemistry and the development of advanced coating technologies. The phosphinic acid moiety is known to strongly interact with metal oxide surfaces, enabling the formation of self-assembled monolayers or thin films. This property is crucial for modifying the surface properties of materials, such as adhesion, wettability, and corrosion resistance.
Research into related organophosphorus compounds has shown their effectiveness as corrosion inhibitors for various metals and alloys. For instance, a study on ((1,2-diphenylhydrazinyl)(3-nitrophenyl))methyl phosphinic acid demonstrated its potential as a corrosion inhibitor. These compounds can form a protective layer on the metal surface, mitigating the effects of corrosive environments. While direct studies on (m-nitrophenyl)phenyl-phosphinic acid as a primary corrosion inhibitor in coatings are not widely available, its structural similarity to effective inhibitors suggests its potential in this area.
The grafting of phenylphosphinic acid onto metal oxide surfaces has been shown to enhance thermal stability and alter surface properties. This suggests that (m-nitrophenyl)phenyl-phosphinic acid could be used to functionalize nanoparticles and other materials, leading to the development of novel composites with tailored surface characteristics for applications in catalysis, electronics, and biomedical devices.
Interactive Table: Comparison of Related Corrosion Inhibitors
| Compound | Metal Substrate | Inhibition Efficiency (%) | Environment |
| ((1,2-diphenylhydrazinyl)(3-nitrophenyl))methyl phosphinic acid | Steel | Not Specified | Acidic |
| Phenylphosphonic Acid | Aluminum | High | Saline |
| Amino Trimethylene Phosphonic Acid | Aluminum Alloy | High | Saline |
Development of Chemical Sensors and Detection Systems
The development of sensitive and selective chemical sensors is a rapidly growing field, and functional materials like Metal-Organic Frameworks (MOFs) are at the forefront of this research. Given that phosphinic acids can act as linkers in the formation of MOFs, there is potential for (m-nitrophenyl)phenyl-phosphinic acid to be used in the creation of sensory materials. The porosity and tunable nature of MOFs allow for the selective adsorption of analytes, which can then be detected through changes in the material's optical or electrical properties.
While specific sensors based on (m-nitrophenyl)phenyl-phosphinic acid have not been extensively reported, the broader class of MOF-based sensors has shown promise in detecting a variety of substances, including volatile organic compounds, metal ions, and explosives. The nitro group in (m-nitrophenyl)phenyl-phosphinic acid could potentially play a role in the selective detection of certain analytes through specific interactions.
Furthermore, the ability of the phosphinic acid group to bind to metal ions could be exploited in the design of colorimetric or fluorescent sensors for heavy metal detection in environmental samples. The binding of a metal ion to the phosphinic acid moiety could induce a measurable change in the spectroscopic properties of the molecule or a larger assembly containing the molecule.
Applications in Solvent Extraction and Separation Processes
Organophosphorus compounds, particularly phosphinic acids, are widely used as extractants in solvent extraction processes for the separation and purification of metals. These compounds exhibit high selectivity for various metal ions, including rare earth elements and actinides. The extraction efficiency and selectivity can be tuned by modifying the organic substituents on the phosphorus atom.
Phosphinic acid, (m-nitrophenyl)phenyl- possesses the key functional group for metal chelation, making it a potential candidate for use in liquid-liquid extraction systems. The presence of the aromatic rings can influence its solubility in organic solvents and its interaction with the metal complexes formed. The electron-withdrawing nitro group may also impact the acidity of the phosphinic acid and its extraction behavior.
Polymer-supported phosphinic acids are also being developed for solid-phase extraction, offering advantages such as reduced solvent loss and easier handling. While specific studies detailing the use of (m-nitrophenyl)phenyl-phosphinic acid in these systems are scarce, the general principles of organophosphorus extractants suggest its potential utility in hydrometallurgical processes and for the treatment of industrial wastewater containing heavy metals.
Interactive Table: Performance of Related Organophosphorus Extractants in Solvent Extraction
| Extractant | Target Metal(s) | Separation Factor | Aqueous Phase |
| Cyanex 272 | Cobalt, Nickel | High | Sulfate (B86663) |
| Cyanex 301 | Zinc, Cadmium | High | Chloride |
| D2EHPA | Rare Earth Elements | Moderate | Nitrate |
Utilization in Agricultural Chemistry Research (excluding specific dosage/safety aspects)
In the field of agricultural chemistry, organophosphorus compounds have been investigated for various applications, including as pesticides and plant growth regulators. The biological activity of these compounds is often linked to their ability to interact with specific enzymes or receptors in plants and pests.
While direct research on the agricultural applications of Phosphinic acid, (m-nitrophenyl)phenyl- is limited, related compounds containing nitrophenyl groups have been studied. For instance, certain nitrophenolate-based compounds have been investigated as biostimulants that can enhance plant growth and stress tolerance. Additionally, some organothiophosphate esters containing a nitrophenyl group have been used as insecticides.
Future Research Directions and Unexplored Avenues for Phosphinic Acid, M Nitrophenyl Phenyl
Development of Novel Green Synthetic Routes
The traditional synthesis of diarylphosphinic acids often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. The future of chemical synthesis for compounds like (m-nitrophenyl)phenyl-phosphinic acid lies in the adoption of green chemistry principles to develop more sustainable and environmentally benign methodologies.
Table 1: Comparison of Synthetic Approaches for Diarylphosphinic Acids
| Feature | Traditional Synthesis | Future Green Synthesis |
|---|---|---|
| Starting Materials | Often derived from petroleum-based sources. | Utilization of bio-based feedstocks. |
| Reagents | Use of stoichiometric and often hazardous reagents. | Catalytic approaches with high turnover numbers. |
| Solvents | Volatile organic compounds (VOCs). | Water, supercritical fluids, or solvent-free conditions. |
| Energy Input | Conventional heating methods. | Microwave or ultrasonic irradiation. |
| Waste Generation | Significant production of byproducts and waste. | High atom economy and minimal waste. |
| Reaction Steps | Often multi-step syntheses. | One-pot or tandem reactions. |
Advanced Mechanistic Investigations via In Situ Spectroscopy
A thorough understanding of reaction mechanisms is paramount for optimizing synthetic protocols and discovering new transformations. For (m-nitrophenyl)phenyl-phosphinic acid, particularly in reactions involving its synthesis or subsequent modifications, advanced in situ spectroscopic techniques can provide invaluable real-time data.
Future investigations should employ techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the formation and consumption of intermediates during key synthetic steps, such as the Grignard reaction with phosphoryl chloride. mt.comrsc.orgrsc.org These methods can provide detailed kinetic and mechanistic information that is often inaccessible through traditional offline analysis. mt.com Operando spectroscopy, which involves monitoring a catalytic reaction under actual process conditions, could be particularly insightful for studying the role of (m-nitrophenyl)phenyl-phosphinic acid in catalytic cycles. hokudai.ac.jp Computational studies, such as Density Functional Theory (DFT), can be used in concert with spectroscopic data to model reaction pathways and transition states, offering a deeper understanding of the underlying molecular processes. nih.gov
Predictive Modeling for Structure-Property Relationships
The ability to predict the properties of a molecule based on its structure is a powerful tool in chemical research. For (m-nitrophenyl)phenyl-phosphinic acid and its derivatives, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling hold significant promise for accelerating the discovery of new applications. researchgate.netresearchgate.netnih.govnih.gov
Future research should focus on developing robust QSAR and QSPR models for a range of properties relevant to the potential applications of (m-nitrophenyl)phenyl-phosphinic acid. Given the presence of the nitroaromatic moiety, developing models to predict toxicological profiles is a critical area of investigation. researchgate.netresearchgate.netnih.gov These models can help in the early-stage identification of potentially hazardous derivatives and guide the design of safer alternatives. Furthermore, QSPR models could be developed to predict physicochemical properties such as solubility, lipophilicity, and thermal stability, which are crucial for applications in materials science and medicinal chemistry. The development of these predictive models will require the generation of a comprehensive dataset of experimental values for a diverse set of derivatives. A summary of key parameters for such modeling is provided in Table 2.
Table 2: Key Parameters for QSAR/QSPR Modeling of (m-nitrophenyl)phenyl-phosphinic Acid Derivatives
| Parameter Type | Examples |
|---|---|
| Topological Descriptors | Molecular connectivity indices, Wiener index. |
| Quantum Chemical Descriptors | HOMO/LUMO energies, Mulliken charges, dipole moment. |
| Steric Descriptors | Molar refractivity, van der Waals volume. |
| Electronic Descriptors | Hammett constants, pKa. |
| Hydrophobic Descriptors | LogP, LogD. |
Exploration of New Catalytic Transformations
The unique electronic and steric properties of (m-nitrophenyl)phenyl-phosphinic acid suggest its potential as a novel organocatalyst. The field of asymmetric organocatalysis has seen significant advancements with the use of chiral phosphoric acids, and it is conceivable that chiral derivatives of (m-nitrophenyl)phenyl-phosphinic acid could exhibit interesting catalytic activity. beilstein-journals.orgrsc.orgnih.gov
A significant future direction is the design and synthesis of chiral analogues of (m-nitrophenyl)phenyl-phosphinic acid and their evaluation as catalysts in a range of asymmetric transformations. beilstein-journals.orgacs.org Reactions such as Friedel-Crafts alkylations, Michael additions, and Diels-Alder reactions would be primary targets for investigation. The presence of the nitro group could modulate the acidity and catalytic activity of the phosphinic acid moiety, potentially leading to unique reactivity and selectivity. Furthermore, the potential for this compound to act as a bifunctional catalyst, with the phosphinic acid acting as a Brønsted acid and the nitro group as a Lewis basic site, warrants exploration. nih.gov The development of such catalysts could provide more efficient and environmentally friendly alternatives to metal-based catalysts. sigmaaldrich.com
Design of Next-Generation Functional Materials and Ligands
Phosphinic and phosphonic acids have emerged as versatile building blocks for the construction of advanced functional materials, including Metal-Organic Frameworks (MOFs) and functional polymers. nih.govnih.govnih.govresearchgate.netacs.orgacs.orgrsc.orgacs.org The bifunctional nature of (m-nitrophenyl)phenyl-phosphinic acid, with its coordinating phosphinic acid group and a readily modifiable nitro group, makes it an attractive candidate for the design of novel materials with tailored properties.
Future research should explore the use of (m-nitrophenyl)phenyl-phosphinic acid as a linker in the synthesis of novel MOFs. nih.govnih.govresearchgate.net The nitro group could serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tune the properties of the MOF for applications in gas storage, separation, and catalysis. Additionally, this phosphinic acid could be incorporated into polymer backbones to create functional polymers with unique thermal, mechanical, or optical properties. nih.govacs.orgacs.orgrsc.org The development of phosphinic acid-based ligands for metal complexes is another promising avenue, with potential applications in catalysis and materials science. The electronic properties imparted by the m-nitrophenyl group could influence the coordination chemistry and reactivity of the resulting metal complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
